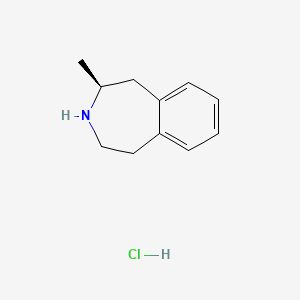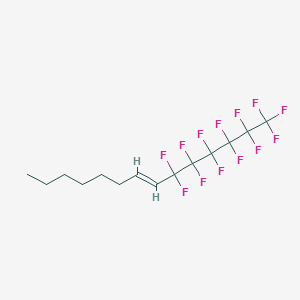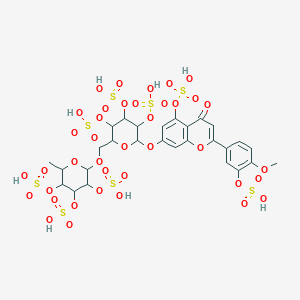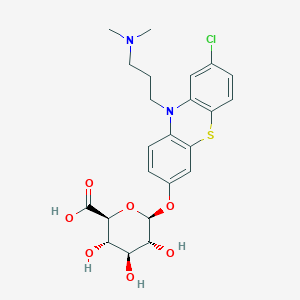![molecular formula C₂₉H₂₂N₂O B1142602 α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol CAS No. 2026-58-6](/img/no-structure.png)
α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It is known to be an intermediate in the synthesis of Norbormide , but the exact reactions it undergoes in this process are not specified.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not specified in the search results .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Condensation Reactions
The compound is used in condensation reactions, such as the synthesis of α-(4-phenyl-1,2,4-triazol-3-yl)-2,4-dihydroxyacetophenones, demonstrating its utility in creating complex chemical structures (Shokol et al., 2005).
Dendrimer Synthesis
It plays a role in the synthesis of poly(phenylene-pyridyl) dendrimers, showcasing its application in advanced material synthesis for encapsulating metal nanoparticles (Shifrina et al., 2005).
Catalysis in Organic Synthesis
The compound is involved in enantioselective addition reactions, like the addition of diethylzinc to aldehydes, indicating its role in catalyzing stereospecific organic transformations (Asami et al., 2015).
Advanced Materials and Optoelectronics
Aggregation-Induced Emission (AIE)
It contributes to the understanding of AIE phenomena in pyridine functionalized α-cyanostilbenes, aiding in the development of materials for optoelectronic and bioimaging applications (Jana et al., 2020).
Polymerization Catalysts
The compound is used in the synthesis of catalytic precursors for the polymerization of various organic materials, demonstrating its importance in the field of polymer chemistry (Longo et al., 2001).
Pharmacological Research
- Integrin Inhibition: It has been investigated in the context of nonpeptidic αvβ6 integrin inhibitors, contributing to the development of potential therapeutic agents for diseases like idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
| 2026-58-6 | |
Formule moléculaire |
C₂₉H₂₂N₂O |
Poids moléculaire |
414.5 |
Synonymes |
α-Phenyl-α-[3-(α-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)
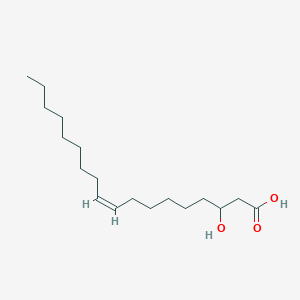
![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)
